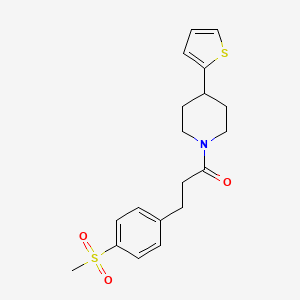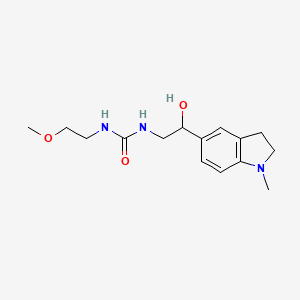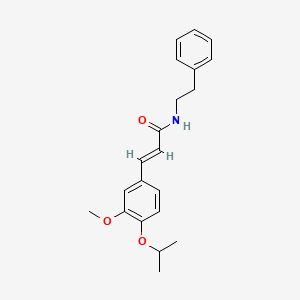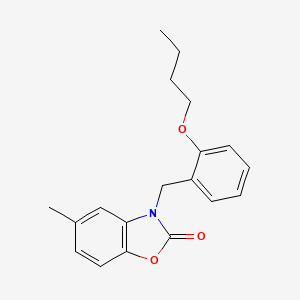![molecular formula C25H23N7O3 B2565751 benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-88-2](/img/structure/B2565751.png)
benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran derivatives have been identified as significant compounds in medicinal chemistry due to their diverse biological activities. The research on these compounds has led to the discovery of new chemotypes with potential therapeutic applications. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been recognized for its anti-mycobacterial properties, specifically against the Mycobacterium tuberculosis H37Rv strain. This discovery is crucial as it contributes to the fight against tuberculosis, a major global health issue .
Synthesis Analysis
The synthesis of benzofuran derivatives involves creating novel compounds that can inhibit specific enzymes or exhibit particular biological activities. In the case of potent CYP19 (aromatase) inhibitors, a series of 1-[(benzofuran-2-yl)phenylmethyl]-pyridine, -imidazole, and -triazole derivatives were synthesized. These compounds were evaluated for their ability to inhibit the aromatase enzyme, which is a key target in the treatment of hormone-dependent breast cancer .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives plays a significant role in their biological activity. The quantitative structure-activity relationship (QSAR) studies, such as those conducted on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, help in understanding the relationship between the molecular structure and the anti-mycobacterial activity. A CoMFA model was used to establish a statistically reliable relationship, indicating the importance of molecular features in the activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives are critical for achieving the desired biological activity. The modifications on the benzofuran scaffold, such as the introduction of trifluoromethyl groups, have been shown to enhance the anti-mycobacterial potential of these compounds. Similarly, the substitution patterns on the benzofuran ring influence the inhibitory activity against the aromatase enzyme, as seen in the synthesis of CYP19 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, stability, and reactivity, are essential for their biological efficacy and safety profile. For example, the cytotoxicity assays conducted on the benzofuran derivatives targeting CYP19 revealed that these compounds have negligible inhibitory activity against other enzymes, suggesting good selectivity and potentially lower side effects. The therapeutic index and cytotoxicity levels are important parameters in evaluating the safety of these compounds .
Applications De Recherche Scientifique
Antimicrobial Activities
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives showing good to moderate activities against tested microorganisms, highlighting the potential of benzofuran compounds in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007. Similarly, Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, further supporting the antimicrobial potential of such compounds N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.
Anti-inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl derivatives with pronounced anti-inflammatory and analgesic activities. These compounds were also identified as selective COX-2 inhibitors, suggesting their utility in creating new pain management therapies A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020.
Enzyme Inhibition
Saberi et al. (2006) focused on synthesizing benzofuran derivatives to inhibit the aromatase enzyme, highlighting the potential of these compounds in treating diseases influenced by estrogen levels, such as certain cancers. The study reported potent CYP19 inhibitors, emphasizing the significant pharmacological potential of benzofuran derivatives M. R. Saberi, T. K. Vinh, S. Yee, B. J. Griffiths, P. Evans, C. Simons, 2006.
Mécanisme D'action
Target of action
Benzofuran and triazolopyrimidine derivatives have been found to interact with a variety of biological targets. For instance, benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Triazolopyrimidines have shown potential as antiviral and anticancer agents .
Orientations Futures
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . The results demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors .
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-2-34-19-9-7-18(8-10-19)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)21-15-17-5-3-4-6-20(17)35-21/h3-10,15-16H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATCSFNJJZAMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

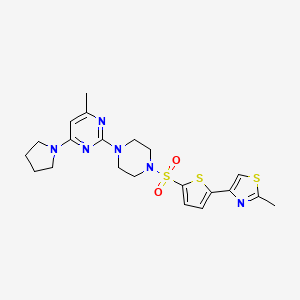
![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)
![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)
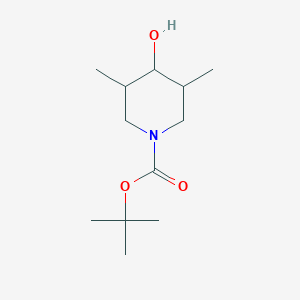

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
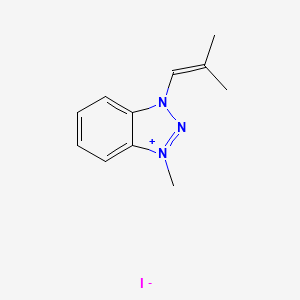
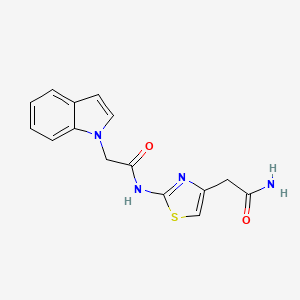
![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)

